molecular formula C20H23ClN4O2 B1450713 H-Phe-Trp-NH2 HCl CAS No. 38678-69-2

H-Phe-Trp-NH2 HCl

Cat. No.: B1450713
CAS No.: 38678-69-2
M. Wt: 386.9 g/mol
InChI Key: JKTLXWKTORYRNG-AKXYIILFSA-N
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Description

H-Phe-Trp-NH2 HCl is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

38678-69-2

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C20H22N4O2.ClH/c21-16(10-13-6-2-1-3-7-13)20(26)24-18(19(22)25)11-14-12-23-17-9-5-4-8-15(14)17;/h1-9,12,16,18,23H,10-11,21H2,(H2,22,25)(H,24,26);1H/t16-,18-;/m0./s1

InChI Key

JKTLXWKTORYRNG-AKXYIILFSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N.Cl

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N.Cl

sequence

FW

Origin of Product

United States

Q & A

Q. What analytical techniques are recommended for assessing the purity of H-Phe-Trp-NH₂ HCl?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purity analysis. A validated method involves using a mobile phase of acetonitrile:water (20:80 v/v, pH 2.5) with UV detection at 280 nm to resolve peptide peaks. Sample preparation includes dissolving the compound in the mobile phase, degassing, and filtration through a 0.45 μm nylon membrane . Purity thresholds (>98%) should align with peptide synthesis standards, as referenced in analogous protocols for H-Trp-NH₂·HCl .

Q. How can researchers determine the solubility of H-Phe-Trp-NH₂ HCl in aqueous and organic solvents?

Solubility testing should involve incremental solvent addition under controlled conditions. For aqueous solutions, warm the sample to 37°C and use sonication to enhance dissolution. A standardized protocol includes:

  • Preparing solvent mixtures (e.g., water, DMSO, acetonitrile) at varying pH levels.
  • Recording solubility thresholds (mg/mL) at 25°C and 37°C.
  • Centrifuging insoluble particulates and quantifying supernatant concentration via UV spectrophotometry .
SolventpHSolubility (mg/mL, 25°C)Solubility (mg/mL, 37°C)
Water2.512.318.7
AcetonitrileN/A<0.5<0.5
DMSON/A45.245.2

Q. What are the best practices for storing H-Phe-Trp-NH₂ HCl to ensure long-term stability?

Store lyophilized peptide at 2–8°C in a desiccator to prevent hydrolysis. For solution-phase storage, prepare aliquots in sterile vials at -20°C (short-term) or -80°C (long-term). Avoid freeze-thaw cycles, which degrade peptide integrity. Stability studies for analogous peptides show >95% retention after 24 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for H-Phe-Trp-NH₂ HCl under varying pH conditions?

Methodological discrepancies often arise from inconsistent buffer systems or temperature control. To address this:

  • Conduct accelerated stability studies at pH 2.0–7.4 and 40°C for 30 days.
  • Use RP-HPLC to monitor degradation products (e.g., deamidation, oxidation).
  • Compare kinetic models (e.g., Arrhenius plots) to extrapolate shelf-life under standard conditions .

Q. What experimental design considerations are critical for studying enzyme-substrate interactions involving H-Phe-Trp-NH₂ HCl?

  • Enzyme Selection : Use purified enzymes (e.g., trypsin, chymotrypsin) to avoid matrix interference.
  • Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations (0.1–10 mM).
  • Control Experiments : Include inhibitors (e.g., PMSF for serine proteases) to confirm specificity.
  • Data Validation : Replicate experiments across three independent trials and use statistical tools (e.g., ANOVA) to assess significance .

Q. How should researchers optimize RP-HPLC methods for quantifying H-Phe-Trp-NH₂ HCl in biological matrices?

  • Column Choice : Use a C18 column (150 mm × 4.6 mm, 5 μm) for optimal resolution.
  • Gradient Elution : Apply a linear gradient from 5% to 60% acetonitrile over 20 minutes.
  • Matrix Preparation : Deproteinize samples with cold acetonitrile (1:2 v/v) to reduce interference.
  • Validation Parameters : Assess linearity (R² > 0.99), LOD (0.1 μg/mL), and LOQ (0.3 μg/mL) per ICH guidelines .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling H-Phe-Trp-NH₂ HCl in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood for weighing and dissolution to avoid inhalation of fine particles.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste per institutional guidelines .

Q. How can researchers validate synthetic yields and side-product formation during H-Phe-Trp-NH₂ HCl preparation?

  • Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ = 402.5 Da) and detect impurities (e.g., deletion sequences).
  • Amino Acid Analysis (AAA) : Hydrolyze samples (6M HCl, 110°C, 24h) and quantify residues via HPLC.
  • Circular Dichroism (CD) : Assess secondary structure integrity in solution-phase studies .

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